
N-butyryl-L-Homocysteine thiolactone
Overview
Description
N-Butyryl-L-Homocysteine thiolactone (NBHCT) is a synthetic compound with the molecular formula C₈H₁₃NO₂S and a molecular weight of 187.3 g/mol. It features a thiolactone ring (a five-membered cyclic thioester) and an N-butyryl substituent . NBHCT is structurally analogous to N-butyryl-L-homoserine lactone (BHL), a native quorum-sensing molecule in bacteria. Its primary application lies in studying bacterial gene expression, particularly in Chromobacterium violaceum mutants that lack endogenous acyl-homoserine lactones (AHLs). NBHCT induces violacein production in these strains, demonstrating its role as a quorum-sensing modulator .
The thiolactone ring confers hydrolytic stability compared to lactones, making NBHCT resistant to degradation in aqueous environments . This stability is critical for sustained activity in bacterial systems. NBHCT is commercially available as a crystalline solid (≥95% purity) and is stable at -20°C for up to two years .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyryl-L-Homocysteine thiolactone involves the reaction of L-homocysteine thiolactone with butyric anhydride under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the acylation process . The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as continuous chromatography .
Chemical Reactions Analysis
Types of Reactions
N-butyryl-L-Homocysteine thiolactone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it back to its thiol form.
Substitution: It can participate in nucleophilic substitution reactions, where the thiolactone ring opens to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to open the thiolactone ring.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives depending on the nucleophile used .
Scientific Research Applications
Quorum Sensing Modulation:
N-butyryl-L-homocysteine thiolactone has been identified as a potent modulator of quorum sensing in Pseudomonas aeruginosa, a bacterium known for its virulence in infections. Studies have shown that this compound can selectively activate or inhibit the RhlR receptor, which plays a crucial role in the regulation of virulence factors. The stability of this compound compared to traditional lactones enhances its utility as a chemical probe for studying quorum sensing mechanisms .
Stability and Hydrolysis:
Research indicates that this compound exhibits significantly improved hydrolytic stability compared to homoserine lactones. This characteristic allows it to maintain activity over extended periods, making it an effective tool for investigating bacterial communication pathways .
Analytical Techniques
Detection and Quantification:
Recent advancements have introduced automated flow methods for the simultaneous determination of homocysteine and its thiolactone derivatives, including this compound. These methods utilize fluorimetric techniques that allow for sensitive detection in complex biological matrices such as urine. The specificity achieved through this method enables accurate quantification even at low concentrations .
Case Study: Automated Hydrolysis:
A study demonstrated the successful hydrolysis of homocysteine thiolactone under alkaline conditions using an automated system. This approach simplifies the analysis process, allowing for high recovery rates (97-101%) and minimal interference from other amino acids .
Therapeutic Applications
Potential in Disease Management:
this compound has implications in managing diseases associated with elevated homocysteine levels, such as cardiovascular diseases and neurodegenerative disorders. Its role in modulating biological pathways linked to these conditions suggests potential therapeutic applications .
Summary of Findings
The following table summarizes key findings related to the applications of this compound:
Mechanism of Action
N-butyryl-L-Homocysteine thiolactone exerts its effects by mimicking N-butyryl-L-homoserine lactone, a key molecule in quorum sensing . It binds to LuxIR family transcriptional regulators, thereby influencing the expression of specific target genes . This interaction controls various cellular processes, including metabolism and virulence factor production .
Comparison with Similar Compounds
Comparison with Structural and Functional Analogs
Homocysteine Thiolactone (HTL)
HTL, the parent compound, is a toxic metabolite formed via error-editing reactions of methionyl-tRNA synthetase. Unlike NBHCT, HTL lacks an acyl group and exhibits high reactivity toward lysine residues in proteins, leading to N-homocysteinylation. This modification disrupts protein function, contributing to pathologies like atherosclerosis, dementia, and pregnancy complications .
Key Differences:
- Reactivity: HTL’s unsubstituted amino group facilitates protein modification, whereas NBHCT’s N-butyryl group blocks this reactivity, reducing toxicity .
- Biological Role: HTL is endogenous and pathogenic, while NBHCT is a synthetic tool for bacterial signaling studies .
N-Acyl Homocysteine Thiolactone Derivatives
Structural analogs of NBHCT with varying acyl groups have been synthesized to optimize quorum-sensing modulation. Notable examples include:
EC₅₀ values from *E. coli RhlR reporter assays .
Structural Insights:
- Acyl Chain Length/Branching: Isovaleryl (branched C₅) and cyclobutanoyl (cyclic C₄) groups enhance RhlR receptor binding compared to linear chains (e.g., butyryl). Compound 37 (isovaleryl) shows the highest potency (EC₅₀ = 463 nM), likely due to improved hydrophobic interactions .
- Thiolactone vs. Lactone : Thiolactones (e.g., NBHCT) exhibit higher hydrolytic stability than lactones (e.g., BHL), which are prone to ring-opening in aqueous media .
DL-Homocysteine Thiolactone Hydrochloride
This racemic form is used experimentally to induce hyperhomocysteinemia in animal models. Unlike NBHCT, it lacks an acyl group and causes platelet integrin activation and vascular dysfunction . NBHCT’s N-butyryl group prevents such systemic toxicity, limiting its effects to targeted bacterial systems .
Mechanistic and Functional Contrasts
Quorum-Sensing Modulation
NBHCT and its analogs act as agonists for the RhlR receptor in Pseudomonas aeruginosa, a key pathogen in cystic fibrosis. Their thiolactone headgroup stabilizes interactions with the receptor’s binding pocket, while acyl tail modifications (e.g., cyclobutanoyl) enhance potency .
Hydrolytic Stability
Thiolactones resist hydrolysis due to the thioester bond’s lower electrophilicity compared to lactones. For example, NBHCT remains intact in bacterial cultures, whereas BHL degrades rapidly, necessitating higher doses .
Toxicity Profiles
- HTL : Causes protein aggregation, endoplasmic reticulum stress, and apoptosis .
- NBHCT: No reported cytotoxicity in bacterial or mammalian systems, as the butyryl group prevents lysine adduct formation .
Research Implications
NBHCT’s stability and specificity make it superior to lactone-based agonists (e.g., BHL) for long-term quorum-sensing studies. However, isovaleryl and cyclobutanoyl derivatives (e.g., Compound 37) offer higher potency for therapeutic applications targeting P. aeruginosa .
Biological Activity
N-butyryl-L-homocysteine thiolactone (N-Bu-Hcy-TL) is a synthetic analog of homocysteine thiolactone that has garnered attention for its biological activity, particularly in the context of quorum sensing and its effects on gene expression. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.
This compound is a derivative of homocysteine, an amino acid involved in various metabolic processes. The thiolactone form is known for its reactivity and ability to modify proteins, which can lead to significant biological consequences, particularly in vascular health and microbial communication.
N-Bu-Hcy-TL functions primarily as a signaling molecule in quorum sensing (QS), a process by which bacteria communicate through chemical signals. It acts similarly to N-butyryl-L-homoserine lactone (N-Bu-HSL), modulating the activity of specific receptors involved in bacterial virulence.
Key Mechanisms:
- RhlR Modulation : N-Bu-Hcy-TL has been shown to selectively activate the RhlR receptor over LasR in Pseudomonas aeruginosa, which plays a critical role in regulating virulence factors. The compound exhibits high potency as an agonist with an EC50 value of 463 nM, making it one of the most effective RhlR modulators identified to date .
- Gene Expression Regulation : In human umbilical vein endothelial cells (HUVECs), N-Bu-Hcy-TL influences gene expression related to cardiovascular health and disease. It has been linked to pathways involved in chromatin organization and lipid metabolism, which are crucial for maintaining vascular homeostasis .
3.1 Quorum Sensing Activity
N-Bu-Hcy-TL induces violacein production in Viola viola mutants that lack AHL production capabilities. This demonstrates its role as a signaling molecule capable of influencing microbial behavior through quorum sensing mechanisms .
3.2 Gene Expression Profiles
Research utilizing microarray technology has revealed that N-Bu-Hcy-TL alters the expression of numerous genes in endothelial cells:
- Significant Findings : Treatment with N-Bu-Hcy-TL resulted in the regulation of 110 mRNAs, affecting pathways linked to cardiovascular diseases such as atherosclerosis and coronary heart disease .
- Pathway Analysis : The top pathways influenced by N-Bu-Hcy-TL include one-carbon metabolism and lipid-related processes, indicating its potential impact on metabolic conditions associated with hyperhomocysteinemia .
4.1 Study on Endothelial Dysfunction
A study explored the effects of N-Bu-Hcy-TL on endothelial cells, highlighting its role in inducing oxidative stress and modifying protein structures, which may contribute to endothelial dysfunction—a precursor to cardiovascular diseases.
Study Component | Findings |
---|---|
Cell Type | HUVECs |
Concentration | Varied |
Key Outcomes | Altered gene expression; increased oxidative stress markers |
4.2 Microbial Communication
In microbial models, N-Bu-Hcy-TL was observed to enhance virulence factor expression through RhlR activation, suggesting its utility as a tool for studying bacterial communication pathways.
5. Summary of Research Findings
The research surrounding this compound indicates that it possesses significant biological activity through its role as a signaling molecule in quorum sensing and its effects on gene expression related to cardiovascular health:
- Potency : Highly effective RhlR agonist with low EC50 values.
- Gene Regulation : Affects multiple pathways involved in vascular health.
- Potential Applications : Useful for studying microbial communication and vascular disease mechanisms.
6. Conclusion
This compound represents a promising compound with diverse biological activities, particularly in microbial quorum sensing and vascular biology. Its ability to modulate key receptors and influence gene expression underscores its potential as a research tool and therapeutic target.
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing N-butyryl-L-homocysteine thiolactone with high purity for experimental use?
- Methodological Answer : Synthesis typically involves enzymatic or chemical modification of homocysteine derivatives. For example, enzymatic cascades (e.g., methionyl-tRNA synthetase) can generate thiolactone structures through error-editing mechanisms during translation . Chemical approaches include amidification reactions in aqueous media, as demonstrated in the functionalization of itaconic acid with thiolactone moieties . Purity validation (≥95%) is achieved via HPLC, NMR, or high-resolution mass spectrometry (HR-ESI-MS) .
Q. How can researchers confirm the structural integrity and purity of this compound prior to biological experiments?
- Methodological Answer : Use orthogonal analytical techniques:
- HPLC : Quantify purity using reverse-phase columns with UV detection at 210–254 nm.
- NMR : Confirm structural integrity via characteristic peaks for the thiolactone ring (e.g., δ 3.0–3.5 ppm for sulfur-proximal protons) .
- Mass Spectrometry : HR-ESI-MS can verify molecular weight (187.3 g/mol) and detect impurities .
- TLC : Monitor reaction progress using silica plates with ninhydrin staining for free amine groups .
Q. What model systems are commonly used to study the quorum-sensing modulation effects of this compound?
- Methodological Answer :
- Bacterial Models : Chromobacterium violaceum mutants lacking acyl-homoserine lactone (AHL) production are standard. This compound restores violacein pigment production in these strains, serving as a phenotypic readout .
- In Vitro Assays : Bioluminescence reporters (e.g., lux-based plasmids) in E. coli or Pseudomonas aeruginosa quantify quorum-sensing activation .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in reported biological activities of this compound across different bacterial strains?
- Methodological Answer :
- Dose-Response Analysis : Test a range of concentrations (0.1–10 mM) to identify strain-specific sensitivity thresholds .
- Genetic Knockouts : Use CRISPR/Cas9 or transposon mutants to assess dependency on specific quorum-sensing receptors (e.g., LuxR homologs).
- Comparative Metabolomics : Profile secondary metabolites (e.g., violacein, pyocyanin) under standardized growth conditions .
Q. How does this compound interact with eukaryotic cellular components, and what methods detect these interactions?
- Methodological Answer :
- Protein Modification Studies : The thiolactone reacts with lysine ε-amino groups, forming stable homocystamide adducts. Detect modifications via:
- Fluorescent Tagging : Use aldehyde derivatives (e.g., dansyl hydrazine) to label N-homocysteinylated proteins .
- Biotin-Avidin Enrichment : Isolate modified proteins for Western blot or LC-MS/MS identification .
- Cellular Toxicity Assays : Measure viability in HUVEC or HEK293 cells using MTT or resazurin assays (0.25–1 mM treatment for 24–48 h) .
Q. What advanced analytical techniques are required to characterize protein N-homocysteinylation induced by this compound derivatives?
- Methodological Answer :
- Aldehyde-Based Derivatization : Under mild acidic conditions, γ-aminothiols in homocystamides react selectively with aldehydes to form 1,3-thiazines, enabling detection via fluorescence or affinity chromatography .
- Top-Down Proteomics : Use high-resolution mass spectrometry to map modification sites on intact proteins .
- Kinetic Studies : Monitor reaction rates with stopped-flow spectroscopy to compare thiolactone reactivity across protein substrates .
Q. How can researchers design controlled studies to differentiate between direct and indirect effects of this compound in complex biological systems?
- Methodological Answer :
- Inhibitor Coadministration : Use methionine synthase inhibitors (e.g., nitrous oxide) to block endogenous homocysteine metabolism and isolate thiolactone-specific effects .
- Time-Course Transcriptomics : Profile gene expression changes at early (1–6 h) vs. late (24–48 h) timepoints to distinguish primary signaling from downstream cascades .
- Conditional Knockout Models : Generate tissue-specific Mthfr (methylenetetrahydrofolate reductase) knockout mice to study hyperhomocysteinemia-independent pathways .
Properties
IUPAC Name |
N-[(3S)-2-oxothiolan-3-yl]butanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2S/c1-2-3-7(10)9-6-4-5-12-8(6)11/h6H,2-5H2,1H3,(H,9,10)/t6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMJUOGHALGXOSS-LURJTMIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1CCSC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(=O)N[C@H]1CCSC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00654522 | |
Record name | N-[(3S)-2-Oxothiolan-3-yl]butanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00654522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
202284-85-3 | |
Record name | N-[(3S)-2-Oxothiolan-3-yl]butanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00654522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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